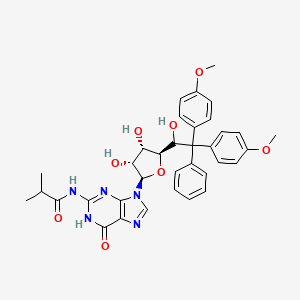
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a useful research compound. Its molecular formula is C35H37N5O8 and its molecular weight is 655.708. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex compound with significant potential in various biological applications. This article explores its biological activity based on existing research and findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₉N₅O₆ |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 64350-24-9 |
| Purity | Not specified |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.
Antioxidant Activity
Research indicates that compounds similar to N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy...) exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Preliminary studies have shown that derivatives of purine compounds can inhibit tumor growth. For example:
| Compound | IC₅₀ (µM) | Activity Type |
|---|---|---|
| N-(9-Hydroxy...) | 10.13 | Anticancer |
| N-(6-Oxo...) | 19.92 | Cytotoxicity |
These values suggest that the compound may have a selective cytotoxic effect on certain cancer cell lines.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. For instance, it has been observed to inhibit phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study examining the antioxidant capacity of similar compounds reported SC₅₀ values indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Testing : In vitro assays on human tumor cell lines revealed that N-(9... exhibited varying degrees of cytotoxicity with IC₅₀ values ranging from 10 µM to 47 µM across different cell types.
Propriétés
Numéro CAS |
81246-83-5 |
|---|---|
Formule moléculaire |
C35H37N5O8 |
Poids moléculaire |
655.708 |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45)/t26-,27+,28-,29?,33+/m0/s1 |
Clé InChI |
LCONRKMFLXPTDC-LINHNBRXSA-N |
SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















